5-fluoro-6-methyl-1H-indole
Overview
Description
5-fluoro-6-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Mechanism of Action
Target of Action
5-Fluoro-6-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit viral replication, suggesting they may interact with viral proteins or cellular factors necessary for viral replication .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to inhibit the enzyme tryptophan dioxygenase, which is involved in the metabolism of the amino acid tryptophan
Result of Action
Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s possible that this compound could have similar effects, although more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
5-Fluoro-6-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes in the body.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, this compound can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation processes . This inhibition can result in altered signaling cascades and downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The stability of this compound in various experimental setups is crucial for understanding its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of indole derivatives can have beneficial effects, such as anti-inflammatory and anticancer activities . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. It is essential to determine the threshold doses at which this compound exhibits therapeutic effects without causing significant toxicity. Animal studies have provided valuable insights into the dose-response relationship and the safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of indole derivatives . These enzymes catalyze the hydroxylation and subsequent conjugation of this compound, leading to the formation of metabolites that can be excreted from the body. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by organic anion transporters and other membrane proteins . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within different tissues can affect its overall pharmacological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 5-fluoro-6-methyl-1H-indole typically involves the fluorination of 6-methylindole. One common method is the reaction of 6-methylindole with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
5-fluoro-6-methyl-1H-indole has several scientific research applications:
Comparison with Similar Compounds
5-fluoro-6-methyl-1H-indole can be compared with other fluorinated indole derivatives, such as 5-fluoroindole and 6-fluoroindole . These compounds share similar structural features but may exhibit different biological activities and chemical reactivity. The presence of the fluorine atom in different positions on the indole ring can significantly influence their properties and applications .
Properties
IUPAC Name |
5-fluoro-6-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAVXDSGDUVHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646649 | |
Record name | 5-Fluoro-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-16-7 | |
Record name | 5-Fluoro-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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